6-Methyl-2-(phenylazo)-3-pyridinol
Overview
Description
6-Methyl-2-(phenylazo)-3-pyridinol is a compound that falls under the category of azo dyes . Azo dyes are a significant class of chromophores with diverse applications in scientific, industrial, and pharmaceutical sectors . They are characterized by the presence of azo groups in the main skeleton structure .
Synthesis Analysis
The synthesis of azo dye derivatives, such as 6-Methyl-2-(phenylazo)-3-pyridinol, often involves the incorporation of a heterocyclic moiety into the azo dye scaffold . This process improves the bioactive properties of the target derivatives . The pharmaceutical or drug industries often require a simplistic synthesis approach that can afford a wide range of azo dye derivatives .Molecular Structure Analysis
Azo chromophores are a group of colorant organic materials characterized by the presence of azo groups in the main skeleton structure . There could be two azo groups (dis-azo), for instance, 6-hydroxy-1,4-dimethyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile has two basic azo skeletons .Chemical Reactions Analysis
The synthesis of azo dye derivatives often involves reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported by Heo and co-workers . They carried out this reaction using a palladium catalyst under microwave irradiation and succeeded in producing 2-pyridones in good-to-high yields .Scientific Research Applications
1. Chemical Structure and Dynamics
6-Methyl-2-(phenylazo)-3-pyridinol, also known as 2-phenylazo-5-nitro-6-methyl-pyridine in some contexts, has been studied for its chemical structure and dynamics. Michalski et al. (2005) investigated its synthesis, crystal structure, and vibrational and NMR spectra. They utilized X-ray crystallography and Fourier-transform infrared spectroscopy (FT-IR) to understand the molecular conformation and stability of the compound, finding it stabilized by non-classical hydrogen interactions in its crystal structure (Michalski et al., 2005).
2. Neuroprotective Applications
Bruno et al. (2000) explored the neuroprotective effects of several metabotropic glutamate receptor antagonists, including 6-Methyl-2-(phenylazo)-3-pyridinol (SIB-1757). They found that in cortical cultures, these compounds were protective against neurotoxicity induced by substances like N-methyl-D-aspartate (NMDA) and beta-amyloid peptide. This implies potential applications in the treatment of neurodegenerative disorders (Bruno et al., 2000).
3. Ligand Development and Photophysical Properties
In the realm of photophysics and ligand development, Cho et al. (2010) synthesized ligands related to 6-Methyl-2-(phenylazo)-3-pyridinol and developed Ir(III) complexes with these ligands. These complexes demonstrated enhanced solubility and tunable emission properties, suggesting their utility in developing advanced light-emitting devices (Cho et al., 2010).
4. Organometallic Chemistry and Catalysis
Research in organometallic chemistry and catalysis has also utilized derivatives of 6-Methyl-2-(phenylazo)-3-pyridinol. Ackermann et al. (2002) synthesized and characterized complexes of this compound with metals like molybdenum and investigated their electrochemical and spectroscopic properties. These studies are crucial for understanding the application of such complexes in catalysis and material science (Ackermann et al., 2002).
5. Electronic and Optical Properties
The electronic and optical properties of compounds related to 6-Methyl-2-(phenylazo)-3-pyridinol have been a subject of study, as demonstrated by Zedan et al. (2020). They analyzed the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, providing insights into their potential use in electronic and photonic applications (Zedan et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2-phenyldiazenylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCPVWIREQIGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425754 | |
Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(phenylazo)-3-pyridinol | |
CAS RN |
31993-01-8 | |
Record name | 6-Methyl-2-(2-phenyldiazenyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31993-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SIB 1757 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031993018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-2-(phenylazo)-3-pyridinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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